molecular formula C9H5BrF3NO B1407562 7-Bromo-4-(trifluoromethoxy)-1H-indole CAS No. 1154742-52-5

7-Bromo-4-(trifluoromethoxy)-1H-indole

Cat. No.: B1407562
CAS No.: 1154742-52-5
M. Wt: 280.04 g/mol
InChI Key: JMRYMSXORBJNKW-UHFFFAOYSA-N
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Description

7-Bromo-4-(trifluoromethoxy)-1H-indole is a heterocyclic compound that features both bromine and trifluoromethoxy substituents on an indole ring. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules. The trifluoromethoxy group is known for enhancing the metabolic stability and lipophilicity of compounds, making this particular indole derivative a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(trifluoromethoxy)-1H-indole typically involves the bromination of 4-(trifluoromethoxy)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.

    Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate, are typically used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.

    Coupling Products: Biaryl compounds and other complex structures can be synthesized through coupling reactions.

Scientific Research Applications

7-Bromo-4-(trifluoromethoxy)-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action for compounds containing the 7-Bromo-4-(trifluoromethoxy)-1H-indole moiety depends on the specific biological target. Generally, the trifluoromethoxy group enhances binding affinity to proteins and enzymes by increasing hydrophobic interactions. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indole: Lacks the trifluoromethoxy group, resulting in different pharmacokinetic properties.

    7-Bromo-1H-indole: Similar structure but without the trifluoromethoxy group, affecting its metabolic stability and lipophilicity.

    4-(Trifluoromethoxy)-1H-indole: Lacks the bromine atom, which limits its use in coupling reactions.

Uniqueness

7-Bromo-4-(trifluoromethoxy)-1H-indole is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in drug discovery.

Properties

IUPAC Name

7-bromo-4-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-6-1-2-7(15-9(11,12)13)5-3-4-14-8(5)6/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRYMSXORBJNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281835
Record name 7-Bromo-4-(trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154742-52-5
Record name 7-Bromo-4-(trifluoromethoxy)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154742-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-(trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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